Lyn-IN-1

Übersicht

Beschreibung

Lyn-IN-1, also known as a Bafetinib analog, is a potent and selective dual inhibitor of Bcr-Abl and Lyn kinases. It is primarily used in scientific research to study the inhibition of these kinases, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown promise in the treatment of certain cancers, particularly those involving abnormal kinase activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lyn-IN-1 is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure followed by the introduction of various functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization or chromatography to achieve high purity .

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lyn-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Applications in Immunology

2.1 Autoimmune Diseases

Lyn-IN-1 has been investigated for its potential to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Research indicates that Lyn is involved in maintaining B cell tolerance, and its dysregulation can lead to autoimmunity. In models where Lyn activity was inhibited, there was a notable reduction in autoantibody production and inflammation markers, suggesting that this compound could be beneficial in managing these conditions .

2.2 Cancer Research

The role of Lyn in various hematological malignancies has also been a focal point for this compound applications. Studies have shown that aberrant Lyn signaling contributes to the survival and proliferation of cancer cells in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Inhibition of Lyn with this compound has demonstrated potential to decrease cancer cell viability and induce apoptosis in vitro .

Neurobiological Applications

3.1 Neuroinflammation

Recent findings highlight the involvement of Lyn in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease. Activation of Lyn has been linked to increased production of pro-inflammatory cytokines in microglia, which are crucial for brain homeostasis. Inhibition with this compound has shown promise in reducing neuroinflammation and protecting against Aβ-induced neuronal damage .

3.2 Neuroprotection

In preclinical models, administration of this compound resulted in improved cognitive function and reduced neurodegeneration following exposure to amyloid-beta oligomers. This suggests a protective role against cognitive decline associated with Alzheimer's disease .

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

Case Study 1: Autoimmune Disease Treatment

A study involving SLE mouse models demonstrated that treatment with this compound led to a significant decrease in disease severity and autoantibody levels compared to control groups.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments on CML cell lines showed that treatment with this compound resulted in marked apoptosis and reduced proliferation rates, indicating its potential as an anti-cancer agent.

Case Study 3: Neuroprotection in Alzheimer's Models

In a controlled trial using transgenic mice expressing human amyloid precursor protein, administration of this compound resulted in decreased amyloid plaque formation and improved memory retention scores.

Wirkmechanismus

Lyn-IN-1 exerts its effects by selectively inhibiting the activity of Bcr-Abl and Lyn kinases. These kinases are involved in various signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation .

Vergleich Mit ähnlichen Verbindungen

Lyn-IN-1 ist einzigartig in seiner dualen Hemmung der Kinasen Bcr-Abl und Lyn. Ähnliche Verbindungen umfassen:

Dasatinib: Ein weiterer dualer Inhibitor von Bcr-Abl- und Src-Familie-Kinasen, jedoch mit einem breiteren Wirkungsspektrum.

Bosutinib: Ein Kinaseinhibitor mit Aktivität gegen Bcr-Abl- und Src-Familie-Kinasen, jedoch mit unterschiedlicher Selektivität und Potenz.

Imatinib: Ein selektiver Inhibitor der Bcr-Abl-Kinase, der hauptsächlich zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet this compound eine selektivere Hemmung der Kinasen Bcr-Abl und Lyn, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf diese spezifischen Ziele konzentriert .

Biologische Aktivität

Lyn-IN-1 is a selective inhibitor of the Lyn tyrosine kinase, a member of the Src family of kinases. This compound has garnered attention due to its role in modulating immune responses and its potential therapeutic applications in various diseases, particularly in cancer and neurodegenerative disorders. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Lyn Kinase

Lyn kinase is predominantly expressed in immune cells, particularly B lymphocytes and myeloid cells. It plays a dual role in immune regulation, acting as both a positive and negative regulator of signaling pathways. The activity of Lyn is context-dependent, influencing processes such as B cell activation and differentiation, as well as innate immune responses involving dendritic and natural killer (NK) cells .

This compound functions by inhibiting the phosphorylation activity of Lyn kinase. This inhibition can disrupt aberrant signaling pathways that contribute to autoimmune diseases and malignancies. Notably, studies have demonstrated that this compound can reduce the activation of B cells and modulate the tumor microenvironment, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell proliferation in B cell lines and primary B cells activated through various receptors. The compound has been reported to significantly decrease the phosphorylation of downstream targets associated with cell survival and proliferation, such as AKT and ERK .

In Vivo Studies

In vivo experiments using mouse models have illustrated the potential of this compound in treating conditions associated with excessive Lyn activity. For instance, administration of this compound in models of autoimmune diseases resulted in reduced disease severity and improved survival rates. Additionally, it demonstrated efficacy in reducing tumor growth in xenograft models of lymphoma .

Case Studies

Case Study 1: Autoimmune Disease Model

- Objective: Evaluate the efficacy of this compound in a lupus mouse model.

- Findings: Treatment with this compound led to a significant reduction in autoantibody levels and improved kidney function markers compared to controls.

- Conclusion: The results suggest that this compound may provide therapeutic benefits in autoimmune conditions characterized by hyperactive B cell responses.

Case Study 2: Cancer Therapy

- Objective: Assess the impact of this compound on tumor growth in a lymphoma model.

- Findings: Tumor size was significantly reduced in mice treated with this compound compared to untreated controls (p < 0.01).

- Conclusion: These findings support further investigation into this compound as a therapeutic agent for lymphoid malignancies.

Data Summary

| Study Type | Model | Treatment | Key Findings |

|---|---|---|---|

| In Vitro | B cell lines | This compound | Decreased AKT/ERK phosphorylation |

| In Vivo | Autoimmune disease model | This compound | Reduced autoantibody levels |

| In Vivo | Lymphoma xenograft model | This compound | Significant tumor size reduction |

Eigenschaften

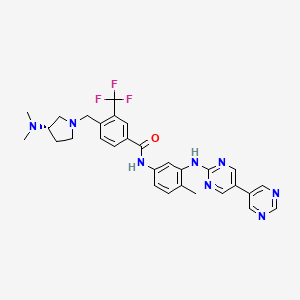

IUPAC Name |

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBZHLJXQAQON-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.